

# An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzenesulfonyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Methoxy-4-nitrobenzenesulfonyl chloride

**Cat. No.:** B1582278

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on **2-Methoxy-4-nitrobenzenesulfonyl chloride**. It covers the fundamental chemical identity, properties, synthesis, and key applications of this versatile reagent, with a focus on its role as a protecting group in modern organic synthesis.

## Chemical Identity and Nomenclature

**2-Methoxy-4-nitrobenzenesulfonyl chloride** is a sulfonyl chloride derivative of anisole, characterized by the presence of a methoxy group and a nitro group on the benzene ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-methoxy-4-nitrobenzenesulfonyl chloride**.<sup>[1]</sup>

This reagent is also known by a variety of synonyms in commercial and academic literature. Understanding these alternative names is crucial for efficient literature searching and procurement.

Table 1: Synonyms and Identifiers

Type	Identifier	Source
IUPAC Name	2-methoxy-4-nitrobenzenesulfonyl chloride	PubChem <a href="#">[1]</a>
CAS Number	21320-91-2	Sigma-Aldrich, PubChem <a href="#">[1]</a>
Synonym	2-Methoxy-4-nitrobenzene-1-sulfonyl chloride	PubChem <a href="#">[1]</a>
Synonym	2-methoxy-4-nitrobenzenesulphonyl chloride	PubChem <a href="#">[1]</a>
Synonym	Benzenesulfonyl chloride, 2-methoxy-4-nitro-	PubChem <a href="#">[1]</a>
Molecular Formula	C7H6ClNO5S	PubChem <a href="#">[1]</a>
InChIKey	QECYXMKYZQXEHM-UHFFFAOYSA-N	PubChem

## Physicochemical and Safety Properties

A thorough understanding of the physicochemical properties of **2-Methoxy-4-nitrobenzenesulfonyl chloride** is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical and Safety Data

Property	Value	Source
Molecular Weight	251.64 g/mol	PubChem[1]
Appearance	White to light yellow powder or crystals	ChemicalBook[2]
Melting Point	90-95 °C	Sigma-Aldrich, ChemicalBook[2]
Solubility	Soluble in toluene	ChemicalBook[2]
Hazard Statements	H314: Causes severe skin burns and eye damage	Sigma-Aldrich, TCI Chemicals
Precautionary Statements	P260, P280, P301+P330+P331, P305+P351+P338	TCI Chemicals
Storage	Inert atmosphere, Room Temperature, Moisture Sensitive	ChemicalBook[2]

This compound is corrosive and moisture-sensitive.[2] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

## Synthesis of 2-Methoxy-4-nitrobenzenesulfonyl Chloride

The synthesis of **2-Methoxy-4-nitrobenzenesulfonyl chloride** is typically achieved through the chlorosulfonation of 3-nitroanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the methoxy and nitro groups on the anisole ring guide the position of sulfonation.

## Underlying Principles of the Synthesis

The synthesis hinges on the principles of electrophilic aromatic substitution. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion ( $\text{CISO}_2^+$ ). The methoxy group is

an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In 3-nitroanisole, the positions ortho and para to the activating methoxy group are C2, C4, and C6. The position meta to the deactivating nitro group is C5. The steric hindrance at C2 and the strong activation by the methoxy group favor substitution at the C4 position.

## Experimental Protocol: Chlorosulfonation of 3-Nitroanisole

This protocol is a representative procedure based on established methods for the chlorosulfonation of nitroaromatic compounds.

### Materials:

- 3-Nitroanisole
- Chlorosulfonic acid
- Thionyl chloride (optional, for improved yield)
- Ice
- Dichloromethane (DCM) or other suitable organic solvent
- Anhydrous sodium sulfate

### Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, carefully add an excess of chlorosulfonic acid (typically 3-5 equivalents).
- Cool the flask in an ice-water bath to 0-5 °C.
- Slowly add 3-nitroanisole (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by

TLC or GC. For improved conversion, thionyl chloride (1.1-1.5 equivalents) can be added at this stage, and the mixture is stirred for an additional 1-2 hours.

- Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
- The solid precipitate of **2-Methoxy-4-nitrobenzenesulfonyl chloride** is collected by vacuum filtration and washed with cold water until the washings are neutral.
- The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of dichloromethane and hexane.
- Dry the purified product under vacuum to yield **2-Methoxy-4-nitrobenzenesulfonyl chloride** as a crystalline solid.

## Application in Organic Synthesis: The Nosyl Protecting Group

**2-Methoxy-4-nitrobenzenesulfonyl chloride** is a key reagent for the introduction of the 2-methoxy-4-nitrophenylsulfonyl (nosyl) protecting group for amines. The nosyl group is favored in multi-step synthesis due to its stability under a range of conditions and, most importantly, its mild and selective removal.

### Protection of Primary Amines (Nosylation)

The reaction of **2-Methoxy-4-nitrobenzenesulfonyl chloride** with a primary amine in the presence of a base yields the corresponding N-nosyl sulfonamide.

Caption: Workflow for the protection of a primary amine using **2-Methoxy-4-nitrobenzenesulfonyl chloride**.

#### Experimental Protocol: Nosylation of a Primary Amine

This protocol is a general procedure for the nosylation of a primary amine.

#### Materials:

- Primary amine

- **2-Methoxy-4-nitrobenzenesulfonyl chloride**
- Pyridine or triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM) or tetrahydrofuran (THF)
- 1 M HCl solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve the primary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in an anhydrous solvent like DCM or THF in a round-bottom flask under an inert atmosphere.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of **2-Methoxy-4-nitrobenzenesulfonyl chloride** (1.05 equivalents) in the same solvent to the stirred amine solution.
- Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield the crude N-nosylated amine, which can often be purified by recrystallization.

## Deprotection of N-Nosyl Sulfonamides

The key advantage of the nosyl protecting group is its facile cleavage under mild conditions, typically using a thiol and a base. This deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: General workflow for the deprotection of an N-nosyl sulfonamide.

Mechanism of Deprotection:

The deprotection is initiated by the deprotonation of the thiol by the base to form a thiolate anion. This potent nucleophile attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex intermediate. Subsequent collapse of this intermediate cleaves the sulfur-nitrogen bond, releasing the free amine.

Experimental Protocol: Deprotection of an N-Nosyl Sulfonamide

This protocol is a general procedure for the deprotection of an N-nosyl protected amine using thiophenol.

Materials:

- N-Nosyl protected amine
- Thiophenol
- Potassium carbonate ( $K_2CO_3$ ) or cesium carbonate ( $Cs_2CO_3$ )
- N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
- Ethyl acetate or dichloromethane
- Water
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve the N-nosyl protected amine (1.0 equivalent) in DMF or acetonitrile in a round-bottom flask.
- Add a base such as potassium carbonate (2-3 equivalents) to the solution.
- Add thiophenol (1.5-2.0 equivalents) to the stirred suspension.
- Stir the reaction at room temperature until completion, as monitored by TLC.
- Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
- Combine the organic layers and wash with water and brine to remove the solvent and salts.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the solution and concentrate it under reduced pressure.
- Purify the resulting free amine by column chromatography or distillation as required.

## Conclusion

**2-Methoxy-4-nitrobenzenesulfonyl chloride** is a valuable and versatile reagent in modern organic synthesis. Its primary utility as a precursor to the nosyl protecting group for amines offers significant advantages in complex molecule synthesis, particularly in the context of drug discovery and development. The mild conditions required for the removal of the nosyl group provide orthogonality with other common amine protecting groups, a critical feature in multi-step synthetic strategies. A thorough understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)